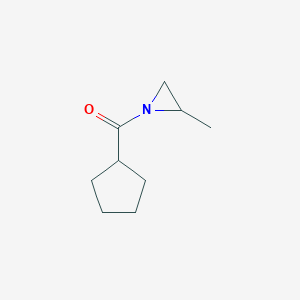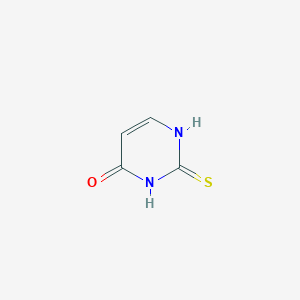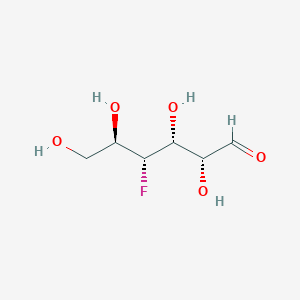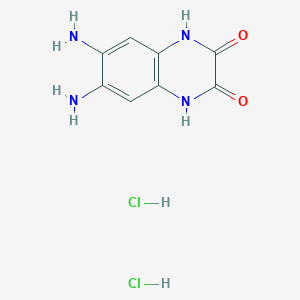
6,7-二氨基喹喔啉-2,3-二酮二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is a fluorescent dye that reacts with aldehydes to produce highly fluorescent imidazole derivatives . This compound is primarily used in scientific research for its ability to label and detect various biological molecules.
科学研究应用
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent labeling reagent to detect aldehydes and other reactive carbonyl compounds.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
作用机制
Target of Action
The primary target of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes in the body.
Mode of Action
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride interacts with aldehydes to produce highly fluorescent imidazole derivatives . This interaction is the basis for its use as a fluorometric labeling reagent .
Result of Action
The interaction of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride with aldehydes results in the production of highly fluorescent imidazole derivatives . This fluorescence can be used in various research applications, including the detection and quantification of aldehydes.
生化分析
Cellular Effects
The cellular effects of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride are not well studied. Given its fluorescent properties, it may be used as a probe to study cellular processes .
Molecular Mechanism
It is known to react with aldehydes to produce fluorescent imidazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride typically involves the reaction of quinoxaline derivatives with appropriate amines under controlled conditions. The reaction is carried out in solvents such as chloroform and methanol, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored under inert atmosphere and low temperatures to maintain its stability .
化学反应分析
Types of Reactions
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .
相似化合物的比较
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the N-methyl-D-aspartate receptor complex.
6,7-Diaminoquinoxaline-2,3-dione: Similar to the dihydrochloride form but without the hydrochloride groups.
Uniqueness
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is unique due to its dual amino groups and its ability to form highly fluorescent derivatives upon reaction with aldehydes. This property makes it particularly valuable in applications requiring sensitive detection and imaging .
属性
IUPAC Name |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLMGIXAVUEGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
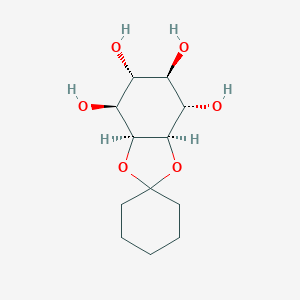
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
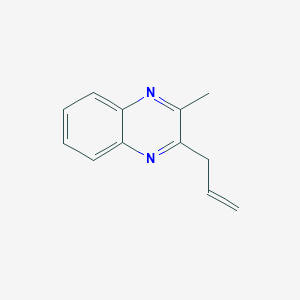
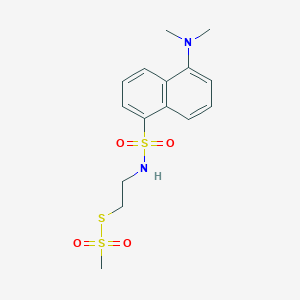
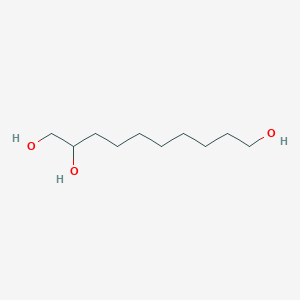
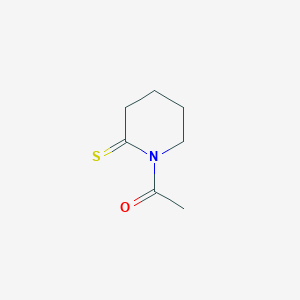
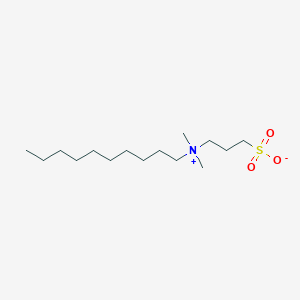
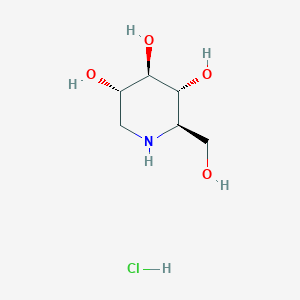
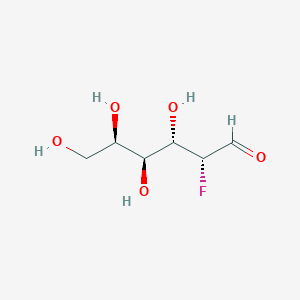
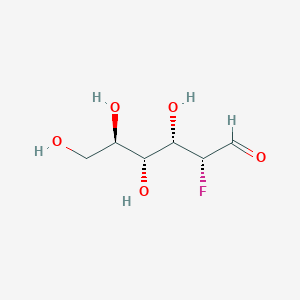
![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)
